2-Methyl-2-(pyridin-4-yl)propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

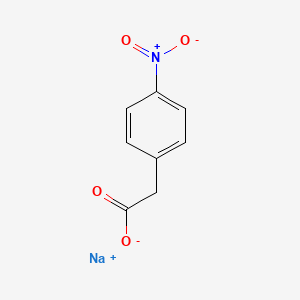

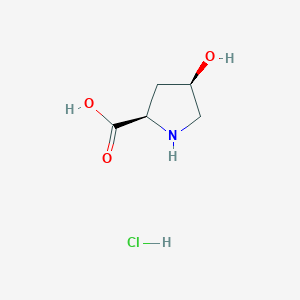

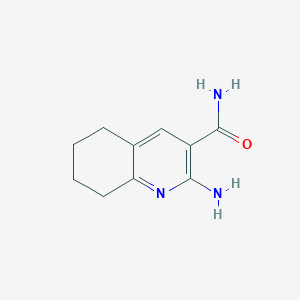

“2-Methyl-2-(pyridin-4-yl)propanenitrile” is a chemical compound with the CAS Number: 79757-31-6 . It has a molecular weight of 146.19 and its IUPAC name is 2-methyl-2-(4-pyridinyl)propanenitrile . It is in powder form .

Molecular Structure Analysis

The InChI code for “2-Methyl-2-(pyridin-4-yl)propanenitrile” is 1S/C9H10N2/c1-9(2,7-10)8-3-5-11-6-4-8/h3-6H,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-Methyl-2-(pyridin-4-yl)propanenitrile” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Metal Coordination Chemistry

Metal dithiocarbamate complexes based on pyridyl and nitrile groups, including 2-Methyl-2-(pyridin-4-yl)propanenitrile derivatives, exhibit unique structural and bonding characteristics. For instance, the synthesis and characterization of metal dithiocarbamate derivatives show significant insights into the coordination modes and electron delocalization within the complexes, highlighting their potential in designing new materials with specific magnetic, electronic, and structural properties (Halimehjani et al., 2015).

Organic Synthesis and Catalysis

2-Methyl-2-(pyridin-4-yl)propanenitrile serves as a foundational unit for the synthesis of complex organic molecules. For example, its derivatives have been used in the efficient synthesis of 4H-pyran derivatives, showcasing a one-pot procedure that leverages microwave-assisted condensation for rapid synthesis with high yields, demonstrating the compound's versatility in facilitating organic transformations (Hadiyal et al., 2020).

Material Science and Molecular Engineering

The structural properties of 2-Methyl-2-(pyridin-4-yl)propanenitrile derivatives make them suitable for the development of novel materials. For instance, the synthesis of complexes with multidentate nitrogen ligands, where derivatives of 2-Methyl-2-(pyridin-4-yl)propanenitrile act as ligands, has implications for the development of new catalysts for chemical reactions, including aldol reactions, which are critical in synthesizing various organic compounds (Darbre et al., 2002).

Photophysical Properties and Applications

The chemical versatility of 2-Methyl-2-(pyridin-4-yl)propanenitrile allows for the synthesis of compounds with significant photophysical properties. Research into the synthesis of nicotinonitriles incorporating pyrene and fluorene moieties via a domino condensation reaction demonstrates the potential of 2-Methyl-2-(pyridin-4-yl)propanenitrile derivatives in creating materials for optical and electronic applications, with strong blue-green fluorescence emission suitable for various applications in materials science (Hussein et al., 2019).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes refer to specific safety hazards and precautions related to the compound.

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been found to interact with the pi3k/akt/mtor signaling pathway , which plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Mode of Action

Compounds with similar structures have been found to regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins .

Biochemical Pathways

Similar compounds have been found to impact the pi3k/akt/mtor signaling pathway , which is a validated drug target for cancer treatment .

Result of Action

Similar compounds have manifested remarkable antiproliferative activities against certain cell lines .

Eigenschaften

IUPAC Name |

2-methyl-2-pyridin-4-ylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-9(2,7-10)8-3-5-11-6-4-8/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVCRWNHZFZISU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512013 |

Source

|

| Record name | 2-Methyl-2-(pyridin-4-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(pyridin-4-yl)propanenitrile | |

CAS RN |

79757-31-6 |

Source

|

| Record name | 2-Methyl-2-(pyridin-4-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)

![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)

![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)

![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)